molecular formula C17H17NO3 B14719206 4H-1,3-BENZOXAZIN-4-ONE, 3-(p-ETHOXYPHENYL)-2,3-DIHYDRO-2-METHYL- CAS No. 20978-99-8

4H-1,3-BENZOXAZIN-4-ONE, 3-(p-ETHOXYPHENYL)-2,3-DIHYDRO-2-METHYL-

Cat. No.: B14719206
CAS No.: 20978-99-8
M. Wt: 283.32 g/mol
InChI Key: BGISKVRISWAIMG-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- is a chemical compound known for its unique structure and properties It belongs to the benzoxazinone family, which is characterized by a benzene ring fused to an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an o-aminophenol derivative with an appropriate carboxylic acid or ester. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Benzoxazin-4-one: A simpler analog without the ethoxyphenyl and methyl groups.

    2,3-Dihydro-2-methyl-4H-1,3-benzoxazin-4-one: Lacks the ethoxyphenyl group.

    3-(p-Ethoxyphenyl)-4H-1,3-benzoxazin-4-one: Lacks the dihydro and methyl groups.

Uniqueness

4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- is unique due to the presence of both the ethoxyphenyl and methyl groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

20978-99-8

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-methyl-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C17H17NO3/c1-3-20-14-10-8-13(9-11-14)18-12(2)21-16-7-5-4-6-15(16)17(18)19/h4-12H,3H2,1-2H3

InChI Key

BGISKVRISWAIMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(OC3=CC=CC=C3C2=O)C

Origin of Product

United States

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